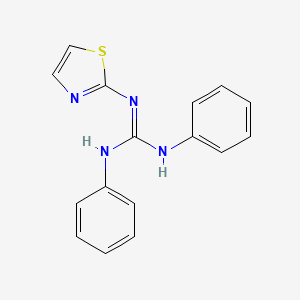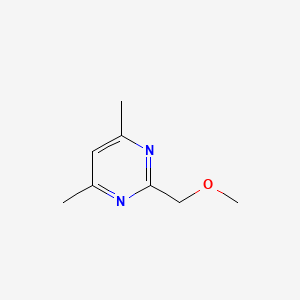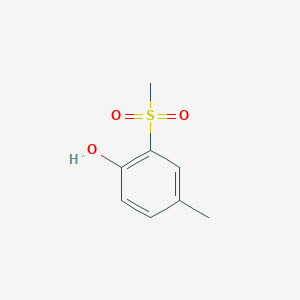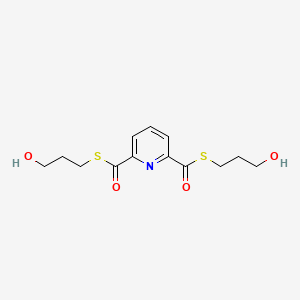
S~2~,S~6~-Bis(3-hydroxypropyl) pyridine-2,6-dicarbothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S~2~,S~6~-Bis(3-hydroxypropyl) pyridine-2,6-dicarbothioate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two 3-hydroxypropyl groups at the 2 and 6 positions, along with dicarbothioate groups. Its structure allows it to act as a chelating agent, making it valuable in processes such as metal ion extraction and coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S2,S~6~-Bis(3-hydroxypropyl) pyridine-2,6-dicarbothioate typically involves the reaction of pyridine-2,6-dicarboxylic acid with appropriate thiol reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
S~2~,S~6~-Bis(3-hydroxypropyl) pyridine-2,6-dicarbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dicarbothioate groups to thiols or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various ethers or esters.
Wissenschaftliche Forschungsanwendungen
S~2~,S~6~-Bis(3-hydroxypropyl) pyridine-2,6-dicarbothioate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in coordination chemistry to form stable complexes with metal ions. This property is valuable in metal ion extraction and separation processes.
Biology: The compound’s ability to bind metal ions makes it useful in studying metalloproteins and other metal-dependent biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of metal-based drugs and diagnostic agents.
Industry: The compound’s chelating properties are utilized in industrial processes such as wastewater treatment and catalysis.
Wirkmechanismus
The mechanism of action of S2,S~6~-Bis(3-hydroxypropyl) pyridine-2,6-dicarbothioate involves its ability to form stable complexes with metal ions. The dicarbothioate groups coordinate with metal ions, while the pyridine ring provides additional stability to the complex. This coordination can influence various molecular targets and pathways, depending on the specific metal ion involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Pyridinedicarbothioic acid: This compound shares a similar pyridine ring structure with dicarbothioate groups but lacks the 3-hydroxypropyl substituents.
2,6-Bis(1-(3-hydroxypropyl)-1,2,3-triazol-4-yl)pyridine: Another chelating agent with a similar pyridine core but different substituents.
Uniqueness
S~2~,S~6~-Bis(3-hydroxypropyl) pyridine-2,6-dicarbothioate is unique due to its specific combination of 3-hydroxypropyl and dicarbothioate groups, which enhance its chelating ability and stability. This makes it particularly effective in applications requiring strong and selective metal ion binding.
Eigenschaften
CAS-Nummer |
89862-54-4 |
|---|---|
Molekularformel |
C13H17NO4S2 |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
2-S,6-S-bis(3-hydroxypropyl) pyridine-2,6-dicarbothioate |
InChI |
InChI=1S/C13H17NO4S2/c15-6-2-8-19-12(17)10-4-1-5-11(14-10)13(18)20-9-3-7-16/h1,4-5,15-16H,2-3,6-9H2 |
InChI-Schlüssel |
OONJLSGECVZKFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC(=C1)C(=O)SCCCO)C(=O)SCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


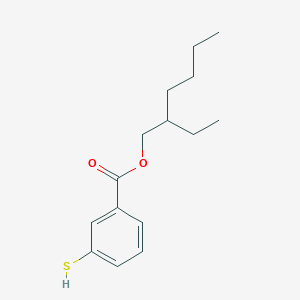
![10-[3-(Dimethylamino)-2-methylpropyl]-10H-phenothiazin-1-OL](/img/structure/B14398600.png)
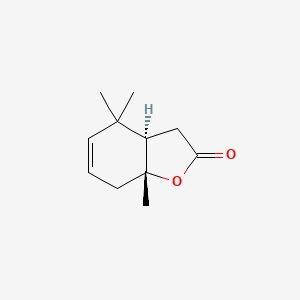
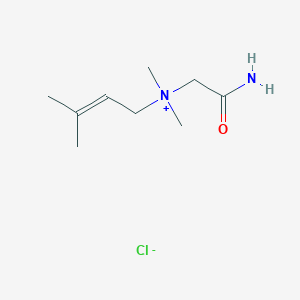

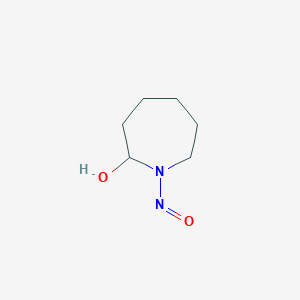
![N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide](/img/structure/B14398642.png)
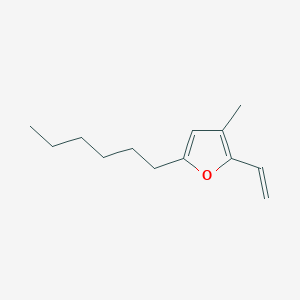

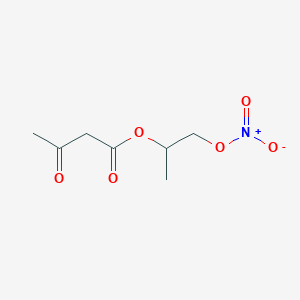
![2-[[2-(Diethylamino)-6-(2-hydroxyethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B14398663.png)
